

Part 1: Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *2-fluoro-2-(4-phenylphenyl)acetic acid*

CAS No.: 1379664-89-7

Cat. No.: B6612768

[Get Quote](#)

2-fluoro-2-(4-phenylphenyl)acetic acid, also known as 2-([1,1'-biphenyl]-4-yl)-2-fluoroacetic acid, is a distinct organic compound.[1] Its structure features a biphenyl group, which is common in pharmacologically active molecules, combined with a fluoroacetic acid moiety. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.

Physicochemical Data

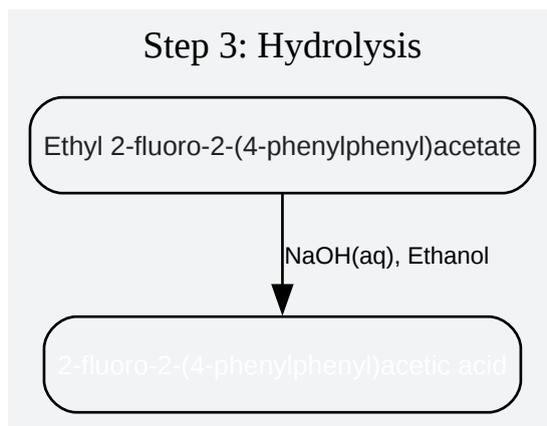
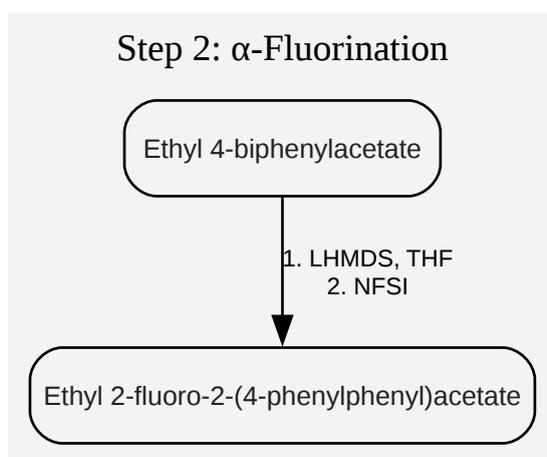
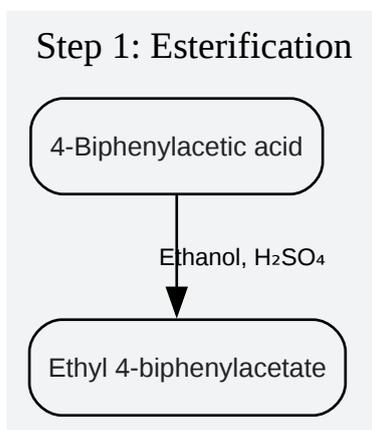
The fundamental properties of **2-fluoro-2-(4-phenylphenyl)acetic acid** are summarized below. It is important to note that while basic identifiers are confirmed, extensive experimental data such as melting point, boiling point, and solubility are not widely reported in peer-reviewed literature.

Property	Value	Source
CAS Number	1379664-89-7	[1]
Molecular Formula	C ₁₄ H ₁₁ FO ₂	[1]
Molecular Weight	230.24 g/mol	[1]
Synonyms	2-([1,1'-biphenyl]-4-yl)-2-fluoroacetic acid	
InChI Key	CHTVGRMQNXPBFQ-UHFFFAOYSA-N	[1]
Purity (Typical)	≥98%	

Part 2: Synthetic Strategies for Fluorinated Phenylacetic Acids

While a specific, detailed synthesis protocol for **2-fluoro-2-(4-phenylphenyl)acetic acid** is not readily available in the literature, general methods for the preparation of fluoro phenylacetic acids have been described. A common approach involves a diazotization addition reaction followed by hydrolysis.[2] Another versatile method for creating the biphenyl core is the Palladium-catalyzed Suzuki coupling reaction.

The following diagram illustrates a plausible synthetic workflow for this class of compounds, starting from a suitable biphenyl precursor.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-fluoro-2-(4-phenylphenyl)acetic acid**.

Exemplary Protocol: α -Fluorination of a Phenylacetate Derivative

This protocol is a generalized example of α -fluorination, a key step in the synthesis of the target molecule. The causality behind these steps is crucial: the use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) is to deprotonate the α -carbon to form an enolate, which can then react with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve the starting ester (e.g., Ethyl 4-biphenylacetate) in anhydrous tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution to -78°C using a dry ice/acetone bath. Slowly add LHMDS (1.0 M solution in THF) dropwise. The temperature is maintained at -78°C to control the reaction and prevent side reactions.
- **Enolate Formation:** Stir the mixture at -78°C for 20 minutes, then warm to 0°C and stir for an additional 20 minutes to ensure complete enolate formation.
- **Fluorination:** Cool the reaction mixture back down to -78°C . In a separate flask, dissolve NFSI in anhydrous THF and add this solution to the reaction mixture via cannula.
- **Reaction Progression:** Allow the reaction to gradually warm to room temperature and stir for 8 hours.
- **Workup and Purification:** Quench the reaction with 1 M HCl. Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

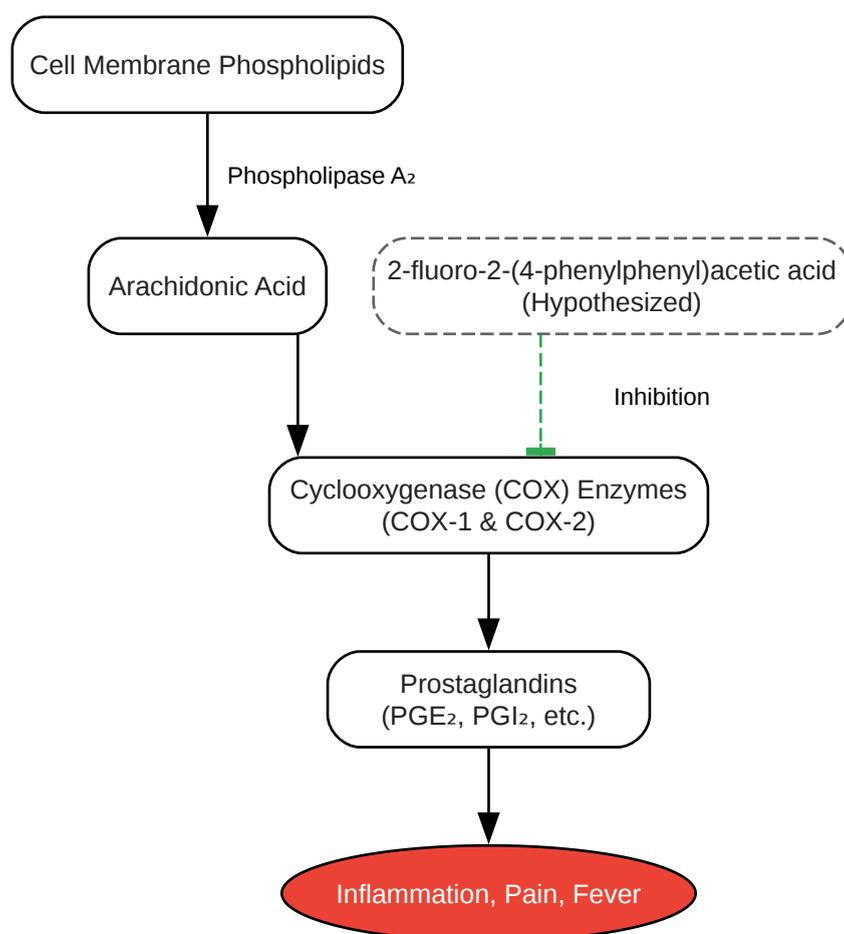
Part 3: Potential Biological Activity and Therapeutic Targets (Inferred from Structural Analogs)

Direct pharmacological data for **2-fluoro-2-(4-phenylphenyl)acetic acid** is not currently published. However, its structural similarity to well-characterized biphenyl acetic acid

derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, allows for informed hypotheses about its potential biological activity.[3] Many compounds in this class act as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action: COX Inhibition

COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever. The biphenylacetic acid scaffold is known to fit within the active site of these enzymes, inhibiting their function.



[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action via inhibition of prostaglandin synthesis.

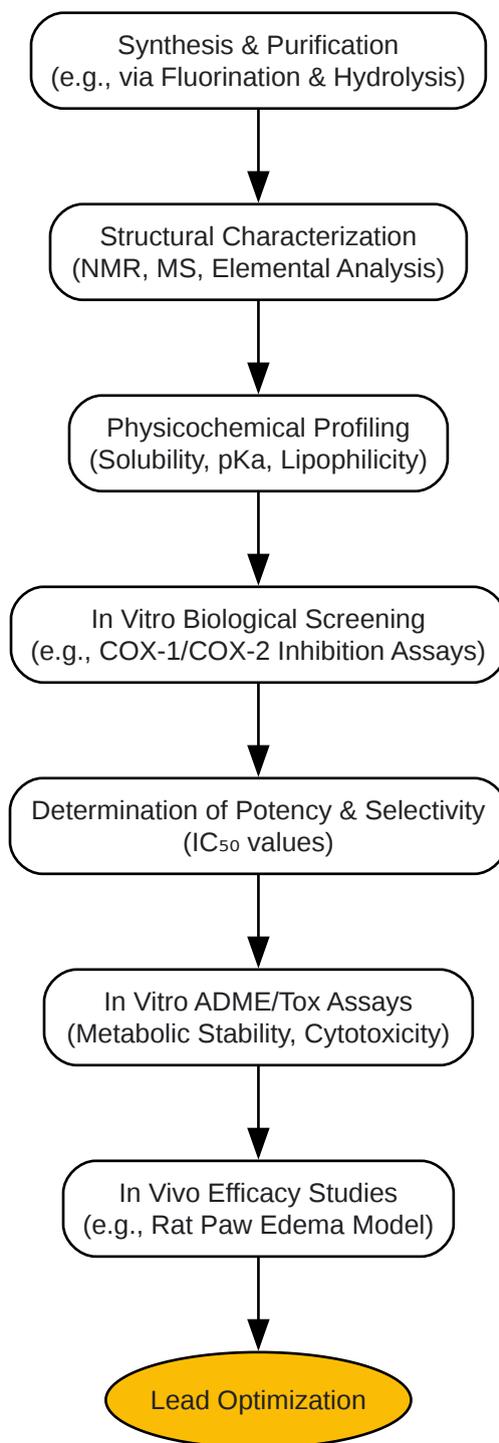
Biological Data for Structurally Related Compounds

Derivatives of 2-(2-fluoro-4-biphenyl)propionic acid (Flurbiprofen) have been synthesized and tested for their anti-inflammatory activity. Several of these derivatives have shown activity comparable to the parent drug in carrageenan-induced rat paw edema tests, a standard model for evaluating anti-inflammatory effects.[4]

Compound Class	Biological Activity	Key Findings
1,3,4-Oxadiazole derivatives of Flurbiprofen	Anti-inflammatory	Showed significant activity with reduced ulcerogenic side effects.[4]
1,2,4-Triazole derivatives of Flurbiprofen	Anti-inflammatory, Analgesic	Exhibited good anti-inflammatory profiles and reduced lipid peroxidation.[4]

Part 4: Generalized Workflow for Novel Compound Evaluation

For a novel chemical entity such as **2-fluoro-2-(4-phenylphenyl)acetic acid**, a structured, multi-stage evaluation process is essential to characterize its properties and potential as a therapeutic agent. The following workflow represents a standard, field-proven approach in drug discovery.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the evaluation of a novel chemical entity.

This self-validating system ensures that each step builds upon rigorously confirmed data from the previous stage, from initial synthesis to in vivo testing. The causality is clear: structural

confirmation must precede biological screening, and in vitro activity must be established before committing resources to more complex in vivo models.

Conclusion

2-fluoro-2-(4-phenylphenyl)acetic acid (CAS: 1379664-89-7) is a compound of interest due to its structural similarity to known pharmacologically active molecules. While direct experimental data for this specific molecule is scarce in the public domain, this guide provides a comprehensive framework based on the established chemistry and biology of its structural analogs. The synthetic pathways, potential anti-inflammatory mechanisms, and a generalized workflow for its evaluation offer a solid foundation for researchers and drug development professionals. Further investigation is warranted to fully characterize the synthesis, physicochemical properties, and biological activity of this specific compound to determine its therapeutic potential.

References

- Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
- Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenyl)propionic acid derivatives as potential anti-inflammatory agents. Archives of Pharmacal Research, 28(3), 269-275. Available from: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-fluoro-2-\(4-phenylphenyl\)acetic acid | 1379664-89-7 \[sigmaaldrich.com\]](#)
- [2. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents \[patents.google.com\]](#)
- [3. CN105646403A - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents \[patents.google.com\]](#)
- [4. cabidigitallibrary.org \[cabidigitallibrary.org\]](#)

- To cite this document: BenchChem. [Part 1: Core Compound Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6612768#2-fluoro-2-4-phenylphenyl-acetic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com